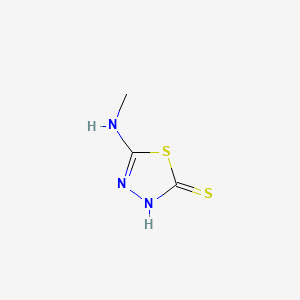

5-(Methylamino)-1,3,4-thiadiazole-2-thiol

説明

Historical Development and Discovery

The discovery and characterization of this compound can be traced back to the systematic exploration of thiadiazole chemistry that gained momentum in the mid-20th century. The compound was first synthesized and reported in the Journal of the American Chemical Society in 1956, marking an important milestone in the development of substituted thiadiazole derivatives. This early work established the fundamental synthetic methodology for preparing this specific compound through the reaction of carbon disulfide with 4-methylthiosemicarbazide, providing the foundation for subsequent research into its chemical properties and potential applications. The historical significance of this discovery lies not only in the successful synthesis of the compound but also in the demonstration that thiadiazole rings could accommodate various substituents while maintaining their structural integrity and chemical stability.

The development of this compound occurred during a period of intense interest in heterocyclic chemistry, particularly in the exploration of five-membered rings containing multiple heteroatoms. Early researchers recognized that the incorporation of both sulfur and nitrogen atoms within the same ring system could lead to compounds with unique electronic properties and reactivity patterns. The methylamino substitution was particularly noteworthy because it introduced nucleophilic character to the molecule while maintaining the aromatic stability of the thiadiazole core. This combination of features made the compound an attractive target for synthetic chemists seeking to develop new methodologies for heterocycle construction and functionalization.

Further historical development of this compound has been closely linked to advances in analytical techniques that allowed for better characterization of its structural features. The recognition of thione-thiol tautomerism in this class of compounds emerged as a critical aspect of their chemistry, influencing both their synthetic preparation and their subsequent chemical behavior. This tautomeric equilibrium has been extensively studied using various spectroscopic methods, contributing to a deeper understanding of the electronic structure and bonding characteristics that define this important class of heterocyclic compounds. The historical progression from initial synthesis to detailed mechanistic understanding reflects the evolution of heterocyclic chemistry as a sophisticated area of organic chemistry research.

Position in Heterocyclic Chemistry Research

This compound occupies a prominent position within the broader landscape of heterocyclic chemistry research, serving as both a representative example of thiadiazole chemistry and a unique compound with distinctive properties. The 1,3,4-thiadiazole nucleus is recognized as one of the most important and well-known heterocyclic systems, appearing as a common structural feature in numerous natural products and synthetic compounds with biological activity. Within this context, the methylamino-substituted derivative represents a significant advancement in the systematic exploration of substitution patterns and their effects on chemical and biological properties. The compound's position in heterocyclic chemistry is further enhanced by its role as a building block for more complex molecular architectures and its utility in developing new synthetic methodologies.

The significance of this compound in heterocyclic chemistry research is underscored by its contribution to understanding structure-activity relationships within the thiadiazole family. Research has demonstrated that modifications to the basic thiadiazole scaffold can dramatically alter the chemical and biological properties of the resulting compounds, and the methylamino substitution pattern has proven particularly valuable for studying these effects. The compound serves as a model system for investigating the electronic effects of amino substitution on heterocyclic rings, providing insights that have broader applicability to the design and synthesis of new heterocyclic compounds. This research has contributed to the development of general principles governing the reactivity and stability of substituted thiadiazoles.

Contemporary heterocyclic chemistry research has positioned this compound as an important synthetic intermediate and pharmacophore in drug discovery efforts. The compound's structural features make it particularly valuable for medicinal chemistry applications, where the thiadiazole ring can serve as a bioisosteric replacement for other heterocyclic systems. Research investigations have shown that thiadiazole derivatives, including this specific compound, can exhibit a broad spectrum of biological activities, making them attractive targets for pharmaceutical research and development. The position of this compound within heterocyclic chemistry research is therefore not merely academic but has practical implications for the development of new therapeutic agents and chemical tools.

Relevance in Chemical and Material Sciences

The relevance of this compound in chemical and material sciences extends across multiple research domains, reflecting the versatility and utility of this heterocyclic compound. In synthetic chemistry, the compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in the development of new synthetic methodologies for heterocycle formation and functionalization. The presence of both nucleophilic amino functionality and the thiol group provides multiple reactive sites that can be selectively modified under appropriate reaction conditions. This reactivity profile makes the compound particularly useful for developing new coupling reactions and exploring novel synthetic transformations that could have broader applications in organic synthesis.

Material science applications of this compound have emerged as an important area of research, particularly in the development of functional materials with specific electronic or optical properties. The thiadiazole core structure is known to possess unique electronic characteristics that can be modulated through appropriate substitution patterns, and the methylamino-thiol combination provides opportunities for further functionalization and property tuning. Research has shown that thiadiazole derivatives can be incorporated into polymer systems, coordination complexes, and other advanced materials where their electronic properties contribute to the overall performance characteristics. The compound's ability to participate in various chemical transformations makes it suitable for use in materials chemistry applications where controlled modification of properties is essential.

The chemical sciences relevance of this compound is further demonstrated by its role in advancing our understanding of heterocyclic chemistry principles and mechanisms. The compound exhibits interesting tautomeric behavior between thiol and thione forms, providing a valuable system for studying fundamental aspects of heterocyclic chemistry including aromaticity, electronic structure, and reactivity patterns. This research has contributed to the development of theoretical models and computational approaches for predicting the properties of heterocyclic compounds, advancing the field of chemical sciences more broadly. The compound's utility as a model system for studying these fundamental principles ensures its continued relevance in chemical research and education.

特性

IUPAC Name |

5-(methylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-4-2-5-6-3(7)8-2/h1H3,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRAYTPNXKJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067306 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27386-01-2 | |

| Record name | 5-(Methylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27386-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027386012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27386-01-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-(Methylamino)-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a methylamino group at the 5-position and a thiol group at the 2-position. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against a range of bacterial and fungal strains. In particular:

- Antibacterial Activity : Compounds with the thiadiazole moiety have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 16 to 31.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Thiadiazole derivatives also displayed antifungal properties, with some compounds showing effective inhibition against fungal strains like Aspergillus niger and Candida albicans .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against human cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been linked to its structural features .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific molecular pathways involved in cell growth and survival. For example, some studies suggest that these compounds may interfere with DNA synthesis or induce oxidative stress in cancer cells .

Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated various substituted thiadiazoles for their antimicrobial properties and found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups . This suggests that the electronic nature of substituents significantly affects biological activity.

- Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects of synthesized thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiadiazole core could lead to increased potency against specific cancer types .

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 5-(methylamino)-1,3,4-thiadiazole-2-thiol have shown significant antibacterial and antifungal activities against various pathogens. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 25 | |

| This compound | E. coli | 30 | |

| Fluconazole | Candida albicans | 47.5 |

Anticancer Properties

The cytostatic properties of thiadiazole compounds have been investigated extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For example, studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study: Anticancer Activity

A derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Antidepressant Activity

Recent investigations have also explored the antidepressant potential of thiadiazole derivatives. In one study, several new imine derivatives were synthesized from this compound and tested for their ability to reduce immobility time in animal models. Some compounds showed efficacy comparable to imipramine, a standard antidepressant .

Table 2: Antidepressant Activity of Thiadiazole Derivatives

| Compound | Reduction in Immobility Time (%) | Reference |

|---|---|---|

| Compound A (derived from this compound) | 77.99 | |

| Imipramine | 82 |

Applications in Agriculture

Thiadiazoles have also been studied for their potential as agrochemicals. Their ability to inhibit certain plant pathogens makes them candidates for developing new fungicides and herbicides. Research indicates that some derivatives possess effective antifungal properties against crop pathogens .

Case Study: Fungicidal Activity

A series of thiadiazole derivatives were tested against Fusarium species responsible for crop diseases. The results indicated that specific compounds could significantly reduce fungal growth in vitro .

Applications in Material Science

In addition to biological applications, this compound has been explored for its anti-corrosion properties when applied to metal surfaces. Its ability to form protective films on metals enhances durability against environmental degradation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methylamino (electron-donating) enhances corrosion inhibition by improving adsorption on metal surfaces, while nitro groups (electron-withdrawing) reduce this property but increase antibacterial activity .

- Lipophilicity: Methylamino derivatives exhibit higher lipophilicity than amino (AMT) analogs, improving membrane permeability in antimicrobial applications .

Pharmacological Activity

Antimicrobial Activity

- This compound derivatives show moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) but are less potent than fluorophenyl or nitroaryl analogs .

- 5-(5-Fluoro-2-nitrophenyl)-1,3,4-thiadiazole-2-thiol demonstrates exceptional activity against Gram-positive bacteria (MIC: 2 µg/mL) due to enhanced electrophilicity .

Enzyme Inhibition

- Methylamino-substituted thiadiazoles exhibit inhibitory effects on acetylcholinesterase (IC₅₀: 12–18 µM), comparable to ethylamino analogs but weaker than benzothiazinone hybrids .

Corrosion Inhibition

- AMT (5-Amino-1,3,4-thiadiazole-2-thiol): Achieves 85–90% corrosion inhibition efficiency on steel in acidic media via chemisorption .

- Methylamino Derivative: Slightly lower efficiency (75–80%) due to steric hindrance from the methyl group, reducing surface coverage .

Research Findings and Data Tables

Table 2: Substituent Effects on Key Properties

| Substituent | Electron Effect | Biological Activity | Corrosion Inhibition |

|---|---|---|---|

| -NHCH₃ (Methylamino) | Electron-donating | Moderate antimicrobial | Moderate (75–80%) |

| -NH₂ (Amino) | Electron-donating | Low antimicrobial | High (85–90%) |

| -C₆H₄F (Fluorophenyl) | Electron-withdrawing | High antimicrobial | Low (50–55%) |

| -NO₂ (Nitro) | Electron-withdrawing | Very high antimicrobial | Very low (<50%) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Methylamino)-1,3,4-thiadiazole-2-thiol, and how is purity validated?

- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide under alkaline conditions. Nucleophilic substitution reactions are employed to introduce the methylamino group. For example, ultrasound-assisted synthesis reduces reaction time and improves yield by enhancing reagent interaction .

- Characterization : IR spectroscopy confirms the presence of thiol (-SH) and thiadiazole ring vibrations. H NMR identifies proton environments (e.g., methylamino protons at δ 2.5–3.0 ppm), while elemental analysis ensures stoichiometric purity (±0.3% error) .

Q. How is the reactivity of the thiol group in this compound exploited for derivatization?

- Alkylation/S-Acylation : The thiol group undergoes nucleophilic substitution with alkyl halides (e.g., benzyl bromide) or reacts with acyl chlorides (e.g., acetyl chloride) in the presence of bases like KCO. Optimal conditions (e.g., 60–80°C in propan-2-ol) maximize yield and selectivity .

- Complexation : Transition metals (e.g., Cu) form stable complexes via thiolate coordination, characterized by shifts in UV-Vis spectra and molar conductivity measurements .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Antimicrobial Assays : Disk diffusion or microbroth dilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) reveal inhibitory concentrations (MIC values). Oxadiazole-thiol derivatives often show MICs ranging from 8–64 µg/mL .

- Enzyme Inhibition : In vitro assays (e.g., acetylcholinesterase inhibition) use spectrophotometric monitoring of substrate hydrolysis rates .

Advanced Research Questions

Q. How do computational studies rationalize the compound’s bioactivity and interaction mechanisms?

- Molecular Docking : Docking into enzyme active sites (e.g., Mycobacterium tuberculosis 14α-demethylase) predicts binding affinities. Key interactions include hydrogen bonds with catalytic residues (e.g., Tyr76) and hydrophobic contacts with pyridine rings .

- DFT Calculations : HOMO-LUMO energy gaps correlate with corrosion inhibition efficiency. Electron-rich thiol groups donate electrons to metal surfaces, forming protective layers .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., replacing methylamino with benzylamino) isolates contributions to activity. For example, bulkier groups may enhance membrane penetration but reduce solubility .

- Metabolic Stability Tests : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways (e.g., oxidation of thiol to disulfide), explaining discrepancies between in vitro and in vivo results .

Q. How is X-ray crystallography used to resolve ambiguities in structural characterization?

- Single-Crystal Analysis : SHELXL refines crystal structures, revealing bond lengths (e.g., S–C = 1.68–1.72 Å) and dihedral angles. Disordered solvent molecules are modeled with occupancy constraints .

- Twinned Data Refinement : For challenging crystals (e.g., high symmetry), SHELXE resolves twin laws (e.g., twofold rotation) to improve R-factor convergence (<5%) .

Q. What advanced spectroscopic techniques validate reaction intermediates in synthetic pathways?

- In Situ NMR Monitoring : Real-time H NMR tracks intermediate formation (e.g., thiourea derivatives) during cyclization.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H] at m/z 305.0124 for CHNS) and fragments (e.g., loss of SH group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。